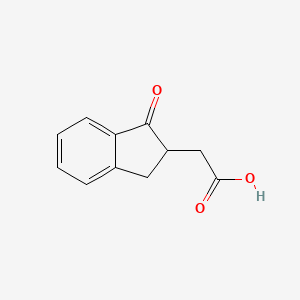![molecular formula C6H8N2O2 B6166592 3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 5626-62-0](/img/no-structure.png)
3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, and its synthesis involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .
Synthesis Analysis
The synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves a cycloaddition reaction of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . This process forms the title compounds . Another approach to synthesize this compound involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones .Molecular Structure Analysis
The molecular structure of 3,8-diazabicyclo[3.2.1]octane-2,4-dione is complex and can be analyzed using various techniques . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 3,8-diazabicyclo[3.2.1]octane-2,4-dione are quite interesting. The title compounds are formed by cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . In another reaction, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves the reaction of cyclohexanone with ethyl acetoacetate to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate, which is then reacted with hydrazine hydrate to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate.", "Step 2: 3,5-dioxocyclohex-1-enyl ethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a base catalyst to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Step 3: The product is purified through recrystallization or column chromatography." ] } | |
Numéro CAS |
5626-62-0 |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



